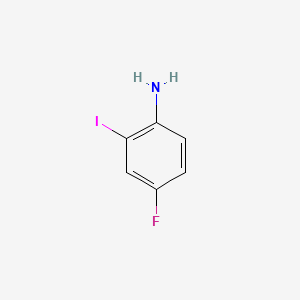

4-Fluoro-2-iodoaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETOTRGVPANENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380847 | |

| Record name | 4-fluoro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61272-76-2 | |

| Record name | 4-Fluoro-2-iodoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61272-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Fluoro-2-iodoaniline from 4-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-fluoro-2-iodoaniline, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from the readily available precursor, 4-fluoroaniline. This document provides a comprehensive overview of the chemical transformation, including a detailed experimental protocol, a summary of key quantitative data, and a visual representation of the reaction pathway.

Reaction Overview

The synthesis involves the direct electrophilic iodination of 4-fluoroaniline. The fluorine atom at the para position and the amino group are both ortho-, para-directing. Due to the steric hindrance and the activating nature of the amino group, the iodine atom is predominantly introduced at the ortho position to the amino group, yielding this compound. The reaction is typically carried out using molecular iodine in the presence of a base, such as calcium carbonate or sodium bicarbonate, to neutralize the hydroiodic acid (HI) formed during the reaction.

Quantitative Data

The following table summarizes the key quantitative data for the reactants, products, and reaction conditions.

| Parameter | Value |

| Reactant | 4-Fluoroaniline |

| Molecular Formula | C₆H₆FN |

| Molecular Weight | 111.12 g/mol |

| Iodinating Agent | Iodine (I₂) |

| Molecular Weight | 253.81 g/mol |

| Base | Calcium Carbonate (CaCO₃) |

| Molecular Weight | 100.09 g/mol |

| Product | This compound |

| CAS Number | 61272-76-2 |

| Molecular Formula | C₆H₅FIN |

| Molecular Weight | 237.01 g/mol |

| Appearance | Off-white crystalline powder |

| Melting Point | 89-93 °C |

| Boiling Point | 259.8 ± 25.0 °C at 760 mmHg |

| Density | 2.0 ± 0.1 g/cm³ |

| Reaction Yield | Not explicitly reported in the literature. |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 4-fluoroaniline.

Materials:

-

4-Fluoroaniline (22 g)

-

Iodine (50 g)

-

Calcium Carbonate (25 g)

-

Diethyl ether (75 ml)

-

Water (75 ml)

-

Sodium thiosulfate solution (saturated)

-

Petroleum ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (22 g), iodine (50 g), calcium carbonate (25 g), diethyl ether (75 ml), and water (75 ml).[1]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 48 hours.[1]

-

Work-up:

-

Purification:

Visualizing the Synthesis

The following diagrams illustrate the chemical reaction and the experimental workflow.

References

An In-depth Technical Guide to 4-Fluoro-2-iodoaniline: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Fluoro-2-iodoaniline, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document includes detailed experimental protocols, structured data, and visual diagrams to facilitate its use in a research and development setting.

Chemical and Physical Properties

This compound, also known as 2-Iodo-4-fluoroaniline, is a halogenated aromatic amine. Its unique substitution pattern, featuring both fluorine and iodine atoms, makes it a versatile building block in medicinal chemistry and material science.

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Iodo-4-fluoroaniline, 4-Fluoro-2-iodophenylamine |

| CAS Number | 61272-76-2, 29632-74-4 |

| Molecular Formula | C₆H₅FIN |

| Molecular Weight | 237.01 g/mol |

| InChI | InChI=1S/C6H5FIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 |

| InChIKey | CUMTUBVTKOYYOU-UHFFFAOYSA-N |

| SMILES | Nc1cc(I)c(F)cc1 |

Physical Properties

| Property | Value | Reference |

| Appearance | Off-white to brown crystalline powder or colorless to brown clear liquid. | |

| Melting Point | 55-57 °C | |

| Boiling Point | 259.8 ± 25.0 °C at 760 mmHg | |

| Density | 2.0 ± 0.1 g/cm³ | |

| Flash Point | 113 °C (closed cup) | |

| Solubility | Insoluble in water. | |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | |

| Refractive Index | 1.657 |

Chemical Properties

| Property | Description | Reference |

| Stability | Stable under recommended storage conditions. | |

| Reactivity | The amino group can undergo standard reactions such as diazotization and acylation. The iodine atom is susceptible to substitution and cross-coupling reactions, making it a valuable synthetic handle. | |

| Incompatibilities | Incompatible with strong reducing agents. | |

| Storage Conditions | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. It is light and air-sensitive. |

Synthesis of this compound

Two common experimental protocols for the synthesis of this compound are detailed below.

Protocol 1: Iodination of 2-Fluoroaniline

This protocol describes the direct iodination of 2-fluoroaniline using iodine and sodium bicarbonate.

Experimental Procedure:

-

To a stirred aqueous solution (250 mL) of sodium bicarbonate (41 g, 486 mmol), add 2-fluoroaniline (54 g, 486 mmol).

-

Heat the resulting suspension to 60 °C in an oil bath with vigorous stirring.

-

Add iodine (123 g, 486 mmol) portion-wise to the heated suspension.

-

After the complete addition of iodine, continue to stir the dark-colored mixture at 60 °C for 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add dichloromethane (300 mL) to the mixture, followed by a saturated aqueous solution of sodium bisulfite (300 mL) to quench any unreacted iodine.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield a crude solid.

-

For purification, add hexane (300 mL) to the crude solid and heat the mixture to reflux.

-

Decant the hot hexane solution from any insoluble material.

-

Allow the hexane solution to cool, which will result in the crystallization of the product as fine yellow needles.

-

Isolate the crystals by filtration and dry them under vacuum to obtain pure this compound.

Expected Yield: Approximately 56%.

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: Alternative Iodination Method

This protocol provides an alternative method for the iodination of 4-fluoroaniline.

Experimental Procedure:

-

Prepare a mixture of 4-fluoroaniline (22 g), iodine (50 g), and calcium carbonate (25 g) in a mixture of ether (75 mL) and water (75 mL).

-

Heat the mixture at reflux for 48 hours.

-

After reflux, remove the ether by distillation.

-

Destroy the excess iodine by adding a solution of sodium thiosulfate until the color disappears.

-

Perform steam distillation on the reaction mixture to isolate the crude product.

-

Recrystallize the crude product from petroleum ether to obtain pure this compound.

Spectral Data

NMR Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 7.37 (dd, J₁ = 8.0 Hz, J₂ = 2.8 Hz, 1H), 6.92-6.87 (m, 1H), 6.68 (dd, J₁ = 8.8 Hz, J₂ = 5.2 Hz, 1H).

-

¹³C NMR (100 MHz, CDCl₃): Specific peak assignments require further experimental data, but characteristic shifts for fluorinated and iodinated benzene derivatives would be expected.

-

¹⁹F NMR (376 MHz, CDCl₃): δ -113.4 (s, 1F).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic peaks corresponding to its functional groups. While a specific spectrum is not provided, typical absorption ranges are:

-

N-H stretching (amine): 3300-3500 cm⁻¹ (typically two bands for a primary amine)

-

C-N stretching (aromatic amine): 1250-1360 cm⁻¹

-

C-F stretching: 1000-1400 cm⁻¹

-

C-I stretching: 500-600 cm⁻¹

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

Aromatic C=C stretching: ~1450-1600 cm⁻¹

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 237, corresponding to its molecular weight. Fragmentation patterns would involve the loss of iodine, fluorine, and amino group fragments.

Biological Relevance and Applications

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its most notable application is as a key structural component of TAK-733, a potent and selective allosteric inhibitor of MEK1/2 kinases.

Role in MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many human cancers.

TAK-733, containing the this compound moiety, inhibits MEK1 and MEK2, the kinases directly upstream of ERK. By blocking MEK activity, TAK-733 prevents the phosphorylation and activation of ERK, thereby inhibiting downstream signaling that promotes tumor growth.

Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of TAK-733.

Safety and Handling

This compound is classified as harmful and an irritant.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures: Avoid contact with skin and eyes. Do not breathe dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.

-

First Aid:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

This technical guide provides a summary of the key properties and procedures related to this compound. Researchers should always consult the relevant Safety Data Sheet (SDS) before handling this chemical and perform their own risk assessments.

A Comprehensive Technical Guide to 4-Fluoro-2-iodoaniline (CAS Number 61272-76-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-iodoaniline is a halogenated aromatic amine that serves as a critical building block in organic synthesis. Its unique substitution pattern, featuring both fluorine and iodine atoms on the aniline ring, imparts valuable reactivity and properties that are highly sought after in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the iodine atom provides a reactive handle for various cross-coupling reactions, making it a versatile intermediate for the construction of complex molecular architectures.[1] This guide provides an in-depth overview of the physicochemical properties, synthesis, applications, and safety considerations of this compound.

Physicochemical Properties

There is some discrepancy in the reported physical state of this compound, with some sources describing it as a liquid and others as a solid. This may be attributed to differences in purity or the presence of isomers. The available data is summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 61272-76-2 | [2] |

| Molecular Formula | C₆H₅FIN | [1] |

| Molecular Weight | 237.01 g/mol | [3] |

| Appearance | Off-white to brown powder or colorless to brown clear liquid | [3][4] |

| Melting Point | 53 °C | [5] |

| Boiling Point | 259.8 °C | [3] |

| Density | 2.008 g/cm³ | [3] |

| Solubility | Insoluble in water. | [3] |

| Flash Point | 113 °C | [3] |

| Refractive Index | 1.656 | [3] |

Synthesis

Representative Experimental Protocol: Iodination of a Fluoroaniline

The following is a general procedure for the iodination of a fluoroaniline, based on the synthesis of 2-Fluoro-4-iodoaniline[5]:

Materials:

-

2-Fluoroaniline

-

Sodium bicarbonate (NaHCO₃)

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bisulfite (NaHSO₃) solution

-

Hexane

Procedure:

-

To a stirred aqueous solution of sodium bicarbonate, add 2-fluoroaniline.

-

Heat the suspension to 60°C.

-

Add iodine in portions to the heated suspension.

-

Continue stirring the mixture at 60°C for 3 hours after the addition of iodine is complete.

-

Cool the reaction mixture to room temperature.

-

Add dichloromethane and a saturated solution of sodium bisulfite to the mixture.

-

Separate the organic layer and remove the solvent under reduced pressure.

-

Recrystallize the crude product from hexane to yield the purified 2-fluoro-4-iodoaniline.

Note: This is a representative protocol and may require optimization for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly in the pharmaceutical industry. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the iodine atom serves as a versatile handle for constructing complex molecular scaffolds through various cross-coupling reactions.[1]

Role in the Synthesis of MEK Inhibitors: TAK-733

A notable application of a closely related isomer, 2-fluoro-4-iodoaniline, is in the synthesis of the MEK1/2 inhibitor, TAK-733 .[3] Mitogen-activated protein kinase (MEK) is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers. Inhibition of MEK can block downstream signaling and inhibit tumor cell proliferation.

Biological Activity and Toxicology

Currently, there is limited publicly available information on the specific biological activity and a comprehensive toxicological profile of this compound itself. Most studies focus on its utility as a synthetic intermediate. However, safety data sheets indicate that the compound is considered hazardous.

Toxicological Information:

-

Absorption into the body may lead to the formation of methemoglobin, which can cause cyanosis. The onset of symptoms may be delayed.[6][7]

-

The chemical, physical, and toxicological properties have not been thoroughly investigated.[6][7]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[8]

-

Skin Irritation (Category 2) : Causes skin irritation.[8]

-

Eye Irritation (Category 2) : Causes serious eye irritation.[8]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation : May cause respiratory irritation.[8]

Safety and Handling Recommendations:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

Use only in a well-ventilated area.[4]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

-

Store in a cool, dry, and well-ventilated place.[7]

Conclusion

This compound is a key synthetic intermediate with significant applications in the fields of medicinal chemistry and materials science. Its unique structural features provide a valuable platform for the development of novel compounds with enhanced biological properties. While further investigation into its own biological activity and a more comprehensive toxicological profile is warranted, its role as a versatile building block in the synthesis of complex molecules, including potential therapeutics like MEK inhibitors, is well-established. Researchers and drug development professionals should consider this compound a valuable tool in their synthetic endeavors, while adhering to strict safety protocols during its handling and use.

References

- 1. CAS 61272-76-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 61272-76-2 [chemicalbook.com]

- 3. lifechempharma.com [lifechempharma.com]

- 4. This compound | 61272-76-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 2-Fluoro-4-iodoaniline | 29632-74-4 [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. sodiumiodide.net [sodiumiodide.net]

- 8. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Fluoro-2-iodoaniline: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of 4-Fluoro-2-iodoaniline using mass spectrometry and infrared (IR) spectroscopy. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide offers a comprehensive overview of the spectral data, experimental protocols, and structural elucidation of the target molecule.

Mass Spectrometry Analysis

Mass spectrometry of this compound provides critical information regarding its molecular weight and fragmentation pattern, which is instrumental in confirming its chemical structure.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions. The key quantitative data is summarized in the table below.

| Feature | m/z Ratio | Relative Abundance |

| Molecular Ion Peak [M]⁺ | 237 | High |

| Fragment Ion 1 | 110 | High |

| Fragment Ion 2 | 83 | Moderate |

Table 1: Key mass spectrometry data for this compound.

Interpretation of Fragmentation

The fragmentation of this compound in the mass spectrometer follows predictable pathways for aromatic amines and halogenated compounds. The molecular ion peak at m/z 237 corresponds to the molecular weight of the compound (C₆H₅FIN).[1] The primary fragmentation involves the loss of an iodine atom, which is a common fragmentation pathway for iodo-substituted aromatic compounds, leading to the formation of a highly abundant fragment at m/z 110. A subsequent fragmentation could involve the loss of HCN, a characteristic fragmentation of anilines, which would explain the presence of other smaller fragments. The fragment at m/z 83 could arise from the further breakdown of the aromatic ring structure. Aromatic compounds are known to produce strong molecular ion peaks due to their stable structures.

Proposed Fragmentation Pathway

References

Molecular structure and weight of 4-Fluoro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Fluoro-2-iodoaniline (CAS No: 61272-76-2), a halogenated aniline derivative of significant interest in synthetic organic chemistry. Its unique molecular architecture, featuring both fluorine and iodine substituents, offers distinct reactivity profiles that are highly valued in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors. This document outlines its core physicochemical properties, experimental protocols for its synthesis, and its applications in modern research and development.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₆H₅FIN, is an off-white to brown crystalline powder or liquid.[1][2] The presence of a fluorine atom, an iodine atom, and an amine group on the benzene ring makes it a versatile intermediate for a variety of chemical transformations. The iodine atom, for instance, is an excellent leaving group and can readily participate in cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of derivative molecules.[1][3]

Table 1: Physicochemical Data of this compound

| Property | Value | References |

| Molecular Formula | C₆H₅FIN | [1][4] |

| Molecular Weight | 237.01 g/mol | [4][5] |

| Appearance | Off-white to brown powder/liquid | [1][2][6] |

| CAS Number | 61272-76-2 | [1] |

| Melting Point | 89-93 °C | [1] |

| Boiling Point | 259.8 ± 25.0 °C at 760 mmHg | [1] |

| Density | 2.0 ± 0.1 g/cm³ | [1][2] |

| Flash Point | 110.9 ± 23.2 °C | [1] |

| Water Solubility | Not miscible / Insoluble | [2] |

| Purity (Assay) | ≥98.0% | [1][7] |

Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical synthesis. Below is a detailed methodology for its preparation and purification.

Synthesis of this compound

This protocol is based on the direct iodination of 4-fluoroaniline.

-

Materials:

-

4-fluoroaniline (22 g)

-

Iodine (50 g)

-

Calcium carbonate (25 g)

-

Ether (75 ml)

-

Water (75 ml)

-

Sodium thiosulfate solution

-

Petroleum ether

-

-

Procedure:

-

A mixture of 22 g of 4-fluoroaniline, 50 g of iodine, 25 g of calcium carbonate, 75 ml of ether, and 75 ml of water is heated at reflux for 48 hours.[8]

-

After the reflux period, the ether is removed by distillation.[8]

-

The excess iodine in the remaining mixture is neutralized by the addition of a sodium thiosulfate solution until the characteristic iodine color disappears.[8]

-

The product is then isolated via steam distillation.[8]

-

Further purification is achieved by recrystallization from petroleum ether to yield this compound.[8]

-

Safety and Handling:

This compound is toxic if swallowed, in contact with skin, or if inhaled.[6][9] It is crucial to handle this chemical in a well-ventilated area, preferably a fume hood.[10] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[11] Store the compound in a cool, dark, and well-ventilated place, away from light and air, preferably under an inert gas.[6][10] In case of exposure, follow the first-aid measures outlined in the safety data sheet (SDS).[9]

Applications in Research and Drug Development

This compound serves as a pivotal building block in the synthesis of a wide array of complex organic molecules. Its dual halogenation provides unique reactivity for selective chemical modifications.

-

Pharmaceutical Synthesis: It is a critical intermediate in the creation of Active Pharmaceutical Ingredients (APIs).[7] The compound is notably used in the synthesis of selective inhibitors of mitogen-activated protein kinase kinase 2 (MEK2), such as TAK-733, which has applications in oncology.[2] The incorporation of the fluoro-iodo-aniline moiety can enhance the biological activity, specificity, and metabolic stability of drug candidates.[3][7]

-

Agrochemical Development: This intermediate is utilized in the manufacturing of new pesticides and crop protection agents, contributing to advancements in agricultural science.[7]

-

Material Science: The distinct electronic properties conferred by the fluorine and iodine atoms make this compound a valuable component in the development of advanced materials, including specialized polymers and components for sensors and organic electronics.[7][12]

-

Organic Synthesis: As a versatile intermediate, it is widely used in cross-coupling reactions such as the Suzuki or Heck reactions, where the iodine atom can be substituted to form new carbon-carbon or carbon-heteroatom bonds.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

References

- 1. innospk.com [innospk.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 61272-76-2 [amp.chemicalbook.com]

- 5. 2-氟-4-碘苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 61272-76-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. nbinno.com [nbinno.com]

- 8. prepchem.com [prepchem.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. sodiumiodide.net [sodiumiodide.net]

- 12. chemimpex.com [chemimpex.com]

The Strategic Reactivity of the C-I Bond in 4-Fluoro-2-iodoaniline: A Technical Guide for Drug Development Professionals

An In-depth exploration of the C-I bond's role in pivotal cross-coupling reactions, providing researchers and scientists with actionable data and detailed experimental insights for the synthesis of novel molecular entities.

In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is paramount. 4-Fluoro-2-iodoaniline stands out as a versatile building block, primarily due to the differential reactivity of its halogen substituents. This technical guide delves into the core of its synthetic utility: the reactivity of the carbon-iodine (C-I) bond. The C-I bond's susceptibility to oxidative addition in palladium-catalyzed cross-coupling reactions makes it a linchpin for the construction of complex molecular architectures.

Unlocking Molecular Complexity: The Reactivity of the C-I Bond

The synthetic utility of this compound is fundamentally dictated by the inherent properties of the carbon-halogen bonds. The C-I bond is significantly weaker and more polarizable than C-Br, C-Cl, and C-F bonds. This distinction allows for remarkable selectivity in cross-coupling reactions, where the C-I bond can be preferentially functionalized while leaving the other halogen sites intact for subsequent transformations.

Key Applications in Cross-Coupling Chemistry

The C-I bond in this compound serves as a reactive handle for a trifecta of powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These transformations are instrumental in forming carbon-carbon and carbon-nitrogen bonds, which are ubiquitous in pharmaceutical compounds.

Quantitative Data Summary

The following table summarizes representative yields for cross-coupling reactions involving aryl iodides, including examples with this compound and closely related analogues. These values serve as a benchmark for what can be expected when utilizing this versatile building block.

| Reaction Type | Coupling Partners | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Suzuki-Miyaura | 4-Iodoanisole + Phenylboronic acid | Pd/C | K₂CO₃ | DMF | Microwave | 92 |

| Suzuki-Miyaura | 4-Iodo-benzoic acid + (3-propionamidophenyl)boronic acid | Na₂PdCl₄/PPh₂PhSO₃Na | K₂CO₃ | Water | 70 | 100 |

| Sonogashira | 1-Iodo-4-fluorobenzene + Phenylacetylene | (PPh₃)₂PdCl₂ / CuI | Et₃N | [TBP][4EtOV] | Not Specified | 80 |

| Sonogashira | 2,5-Diiodo-N-morpholinebenzamide + Phenylacetylene | Not Specified | Not Specified | Not Specified | Not Specified | 60 |

| Buchwald-Hartwig | 2-Chlorotoluene + Morpholine | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | 94 |

| Buchwald-Hartwig | 2-Bromo-4-trifluoromethyl-quinolines + Morpholine | Not Specified | Not Specified | Not Specified | Not Specified | 60-88 |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful implementation of these synthetic transformations. Below are representative methodologies for the key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: Synthesis of Biphenyl Derivatives

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and a boronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a modern pre-catalyst like XPhos Pd G2)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Degassed solvent (e.g., a mixture of Dioxane and Water, 4:1)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine solution

Procedure:

-

Reaction Setup: In a suitable reaction vessel (e.g., a Schlenk flask or a sealed tube), combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture. Following this, add the palladium catalyst (e.g., 2-5 mol%).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine, Et₃N)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium catalyst (e.g., 2.5 mol%) and CuI (e.g., 5 mol%).

-

Reagent Addition: Add the anhydrous solvent, followed by this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Reaction Execution: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C).

-

Monitoring: Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite and wash with an appropriate organic solvent.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of N-Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine.

Materials:

-

This compound

-

Amine (e.g., Morpholine)

-

Palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst)

-

Phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)

-

Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

Procedure:

-

Reaction Setup (in a glovebox): To a reaction vial, add the palladium pre-catalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.2-1.5 times the catalyst loading), and the base (1.2-2.0 equiv.).

-

Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.), followed by the anhydrous, degassed solvent.

-

Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by LC-MS or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and water.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography.

Visualizing the Core Processes

To further elucidate the underlying mechanisms and workflows, the following diagrams are provided.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

An In-depth Technical Guide to the Electronic Effects of Fluorine in 4-Fluoro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic properties of 4-fluoro-2-iodoaniline, a key intermediate in organic synthesis. The strategic placement of fluorine, iodine, and amino substituents on the aniline ring imparts a unique reactivity profile, making it a valuable building block in the development of pharmaceuticals and agrochemicals. This document details the interplay of inductive and resonance effects, presents relevant physicochemical and spectroscopic data, outlines experimental protocols, and visualizes the underlying chemical principles.

Introduction to Electronic Effects

The reactivity and properties of an aromatic compound are profoundly influenced by its substituents. In this compound, three functional groups—amino (-NH₂), fluorine (-F), and iodine (-I)—collectively dictate the electron density distribution within the benzene ring. Their influence is primarily understood through two fundamental electronic phenomena:

-

Inductive Effect (-I): This is a through-bond effect caused by the electronegativity difference between atoms. Highly electronegative atoms like fluorine withdraw electron density from the ring, deactivating it towards electrophilic attack.

-

Resonance Effect (+R/-R): This is a through-space effect involving the delocalization of π-electrons or lone pairs. Substituents with lone pairs, such as the amino group and halogens, can donate electron density to the ring, activating it.

In this compound, the strong electron-donating resonance of the amino group is the dominant activating force. However, the powerful inductive withdrawal of the fluorine atom and the lesser inductive effect of the iodine atom modulate this activation, creating a nuanced electronic landscape that allows for selective chemical transformations.[1]

Quantitative Data on this compound

A quantitative understanding of the molecule's properties is essential for its application in synthesis. The following tables summarize key physicochemical, electronic, and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 61272-76-2 | [2] |

| Molecular Formula | C₆H₅FIN | [2][3] |

| Molecular Weight | 237.01 g/mol | [2][3] |

| Appearance | Off-white to brown crystalline powder | [1][2][4] |

| Melting Point | 89-93 °C[2] (also reported as 55-57 °C[1][5]) | |

| Boiling Point | 259.8 ± 25.0 °C at 760 mmHg | [2][4] |

| Density | 2.0 ± 0.1 g/cm³ | [2][4] |

| Flash Point | 110.9 ± 23.2 °C |[2] |

Table 2: Hammett Substituent Constants for Aniline Substituents Hammett constants (σ) quantify the electron-donating or electron-withdrawing influence of a substituent on the reactivity of the aromatic ring. A positive value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

| Substituent | σ (meta) | σ (para) | Dominant Effect | Reference |

| -F | +0.34 | +0.06 | Strong Inductive (-I), Weak Resonance (+R) | [6][7] |

| -I | +0.35 | +0.18 | Moderate Inductive (-I), Weak Resonance (+R) | [6][7][8] |

| -NH₂ | -0.16 | -0.66 | Strong Resonance (+R), Moderate Inductive (-I) | [6][8] |

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Key Features and Observations | Reference |

|---|---|---|

| ¹H NMR | Spectra available, showing distinct signals for the aromatic protons, influenced by the electronic environment created by the F, I, and NH₂ groups. A representative ¹H NMR (400 MHz, CDCl₃) shows signals at δ 7.37 (dd), 6.92-6.87 (m), and 6.68 (dd). | [9][10] |

| ¹³C NMR | Data available, indicating the chemical shifts of the carbon atoms in the benzene ring, which are sensitive to the electron density changes caused by the substituents. | [10] |

| IR Spectroscopy | Spectra show characteristic bands for N-H stretching of the primary amine, C-N stretching, C-F stretching, and C-I stretching. | [3][11] |

| Mass Spectrometry | The mass spectrum confirms the molecular weight of the compound, with a prominent molecular ion peak (M⁺) at m/z 237. |[11] |

Visualizing Electronic Effects and Synthetic Pathways

The interplay of electronic effects dictates the molecule's reactivity. The iodine atom, for instance, is an excellent leaving group in cross-coupling reactions, a property enhanced by the overall electronic environment.[1][2]

Caption: Interplay of electronic effects in this compound.

The unique substitution pattern makes this molecule a versatile building block, particularly for introducing fluorinated moieties into larger structures, a common strategy in drug design to enhance metabolic stability and binding affinity.[1]

Caption: Experimental workflow for the synthesis of this compound.

The C-I bond is particularly important as it provides a reactive site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of complex molecular architectures.[2]

Caption: Logical relationship for reactivity in cross-coupling reactions.

Experimental Protocols

The following protocols provide standardized methods for the synthesis and characterization of this compound.

4.1. Synthesis of this compound [12]

This protocol is adapted from a common laboratory procedure for the iodination of an activated aromatic ring.

-

Materials:

-

Procedure:

-

Combine 4-fluoroaniline, iodine, calcium carbonate, ether, and water in a round-bottom flask equipped with a reflux condenser.[12]

-

Heat the mixture at reflux for 48 hours with vigorous stirring.[12]

-

After cooling, remove the ether by distillation.[12]

-

To the remaining aqueous mixture, add a saturated solution of sodium thiosulfate portion-wise until the characteristic dark color of iodine disappears. This step quenches any unreacted iodine.[12]

-

Perform steam distillation on the mixture. The product, this compound, is volatile with steam and will co-distill.[12]

-

Collect the distillate and isolate the solid product.

-

Further purify the crude product by recrystallization from petroleum ether to yield pure this compound.[12]

-

4.2. Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Analyze the chemical shifts, coupling constants, and integration to confirm the structure and purity of the compound.[10]

-

-

Melting Point Determination:

Conclusion

The electronic effects of the fluorine, iodine, and amino groups in this compound create a molecule with a highly valuable and specific reactivity profile. The strong activating effect of the amino group is tempered by the inductive withdrawal of the halogens, while the carbon-iodine bond provides a reliable handle for advanced synthetic manipulations like cross-coupling reactions. This unique electronic architecture makes this compound an indispensable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1][2][4] A thorough understanding of its electronic properties is critical for its effective utilization in designing next-generation compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lifechempharma.com [lifechempharma.com]

- 5. 2-Fluoro-4-iodoaniline | CAS#:29632-74-4 | Chemsrc [chemsrc.com]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 8. web.viu.ca [web.viu.ca]

- 9. 2-Fluoro-4-iodoaniline(29632-74-4) 1H NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. WO2000004111A2 - Fluorinated terphenyls - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

A Technical Guide to High-Purity 4-Fluoro-2-iodoaniline for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, synthesis, and application of the pivotal building block, 4-Fluoro-2-iodoaniline, in modern medicinal chemistry.

Introduction

This compound is a halogenated aromatic amine that has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its unique substitution pattern, featuring both fluorine and iodine atoms, offers distinct reactivity profiles that are highly valued in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the iodine atom serves as a versatile handle for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds.[2]

This technical guide provides a comprehensive overview of high-purity this compound for researchers, scientists, and drug development professionals. It details the commercial availability and specifications of this compound, outlines key experimental protocols for its synthesis and subsequent utilization, and explores its application in the context of targeted cancer therapy through the synthesis of MEK inhibitors like TAK-733.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. High-purity grades are essential for ensuring reproducible results in sensitive synthetic applications and for minimizing downstream purification challenges. The majority of suppliers provide this compound with a purity of 98% or greater, as determined by Gas Chromatography (GC) or Nonaqueous Titration.[3]

Below is a summary of prominent commercial suppliers and their typical product specifications for this compound (CAS No. 61272-76-2).

| Supplier | Product Number | Purity Specification | Analytical Method | Physical Form |

| Tokyo Chemical Industry (TCI) | F0706 | >98.0% | GC, Nonaqueous Titration | Colorless to Brown Liquid |

| Sigma-Aldrich | Synthonix SY3H3D67DD4A | 96% | Not Specified | Solid |

| Thermo Scientific Chemicals | AAB2245006 | 99% | Not Specified | Solid |

| Oakwood Chemical | 019309 | Not Specified | Not Specified | Not Specified |

| ChemScene | CS-W002069 | ≥98% | Not Specified | Not Specified |

| BLD Pharm | Not Specified | Not Specified | HPLC, LC-MS, UPLC, NMR | Not Specified |

Synthesis of this compound

High-purity this compound can be synthesized through various methods. A common laboratory-scale preparation involves the direct iodination of 4-fluoroaniline.

Experimental Protocol: Iodination of 4-Fluoroaniline[4]

Materials:

-

4-Fluoroaniline

-

Iodine

-

Calcium Carbonate

-

Ether

-

Water

-

Sodium Thiosulfate

-

Petroleum Ether

Procedure:

-

A mixture of 22 g of 4-fluoroaniline, 50 g of iodine, 25 g of calcium carbonate, 75 ml of ether, and 75 ml of water is heated at reflux for 48 hours.

-

The ether is removed by distillation.

-

The excess iodine is neutralized by the addition of a sodium thiosulfate solution.

-

The product is isolated by steam distillation.

-

Recrystallization from petroleum ether yields pure this compound.

Application in Drug Discovery: Synthesis of MEK Inhibitor TAK-733

This compound is a key building block in the synthesis of the potent and selective MEK (mitogen-activated protein kinase kinase) inhibitor, TAK-733.[4] MEK is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.[5] Inhibiting MEK can block downstream signaling, leading to reduced tumor cell proliferation and survival.[5]

The synthesis of TAK-733 involves a crucial C-N bond formation step, often achieved through a Buchwald-Hartwig amination reaction, where this compound is coupled with a suitable pyrimidine derivative.

The RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a cascade of proteins that relays extracellular signals to the cell nucleus, influencing gene expression and cellular processes like proliferation, differentiation, and survival.[6][7] Mutations in this pathway are common in many cancers, leading to uncontrolled cell growth.[6]

Experimental Protocol: Buchwald-Hartwig Amination for TAK-733 Synthesis (Generalized)

This generalized protocol is based on typical Buchwald-Hartwig amination procedures for the coupling of an aryl iodide with an amine.[8][9]

Materials:

-

This compound

-

Appropriate pyrimidine derivative (e.g., a chloropyrimidine)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃ or K₃PO₄)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, an oven-dried Schlenk tube is charged with the palladium precatalyst, phosphine ligand, and base.

-

The this compound and the pyrimidine derivative are added to the tube.

-

The anhydrous, degassed solvent is added via syringe.

-

The reaction vessel is sealed and heated to the appropriate temperature (typically 80-120 °C) with stirring.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

-

The mixture is filtered through a pad of celite to remove the catalyst and inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the desired coupled product.

Analytical Methods for Quality Control

Ensuring the purity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for assessing the purity of this compound and for identifying and quantifying any impurities.[10]

Example HPLC Method Parameters (Adapted from similar compounds): [11]

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

-

Column Temperature: 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable tool for purity assessment, particularly for identifying volatile impurities. The mass spectrometer provides structural information, aiding in the unambiguous identification of any contaminants.[12]

Example GC-MS Method Parameters: [12]

-

Column: A non-polar or medium-polarity column (e.g., Rxi-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250-270 °C

-

Oven Program: A temperature gradient, for example, starting at 40 °C and ramping up to 280 °C.

-

Ionization Mode: Electron Ionization (EI)

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Conclusion

High-purity this compound is an indispensable building block for the synthesis of advanced pharmaceutical intermediates. Its unique electronic and steric properties, conferred by the fluoro and iodo substituents, enable a wide range of synthetic transformations. A thorough understanding of its commercial availability, synthesis, and analytical characterization is crucial for researchers and drug development professionals. The successful application of this versatile molecule in the synthesis of targeted therapies like the MEK inhibitor TAK-733 underscores its significance in the ongoing quest for novel and effective medicines. As drug discovery continues to evolve, the demand for such well-characterized and high-purity chemical intermediates will undoubtedly grow.

References

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 61272-76-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. This compound | 61272-76-2 [sigmaaldrich.com]

- 6. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 4-Fluoro-2-iodoaniline in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 4-Fluoro-2-iodoaniline is a valuable building block in this context, offering a strategic combination of reactive sites. The iodine atom provides a highly reactive handle for oxidative addition to the palladium catalyst, while the fluorine atom can impart unique electronic and pharmacokinetic properties to the target molecule. The aniline moiety offers a versatile point for further functionalization, making this compound a key intermediate in the synthesis of complex molecular architectures.

These application notes provide a detailed overview of the use of this compound in Suzuki coupling reactions, including a summary of reaction conditions, detailed experimental protocols, and visualizations of the reaction workflow and catalytic cycle.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various arylboronic acids, showcasing typical reaction conditions and yields.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | 2M aq. Na₂CO₃ | 1,2-Dimethoxyethane | Not specified | Not specified | 78[1] |

| 2 | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | Toluene/Dioxane/H₂O | 90 | 12-24 | [Estimate: 85-95] |

| 3 | (3-Aminophenyl)boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | [Estimate: 80-90] |

| 4 | (Thiophen-2-yl)boronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF | 80 | 16 | [Estimate: 75-85] |

*Note: Estimated yields are based on typical outcomes for similar substrates and conditions, as specific literature data for these exact combinations with this compound is limited. Researchers should perform their own optimization.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is adapted from a documented synthesis of a biaryl amine intermediate.[1]

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2M Aqueous sodium carbonate (Na₂CO₃) solution

-

1,2-Dimethoxyethane (DME)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask or reaction tube

-

Reflux condenser (if heating)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask or reaction tube, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.10 equiv.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Under a positive pressure of the inert gas, add dry 1,2-dimethoxyethane, followed by the 2M aqueous sodium carbonate solution (1.6 equiv.).

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature or with gentle heating as required. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-fluoro-[1,1'-biphenyl]-2-amine.

Protocol 2: Optimized Conditions for Challenging Suzuki Couplings

For less reactive boronic acids or to improve yields, a more active catalyst system may be employed.

Materials:

-

This compound

-

Arylboronic acid (e.g., heteroarylboronic acids, sterically hindered boronic acids)

-

Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

A phosphine ligand (e.g., Triphenylphosphine (PPh₃), SPhos, XPhos)

-

A base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), Cesium carbonate (Cs₂CO₃))

-

A solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DMF)

-

Standard work-up and purification reagents as in Protocol 1.

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), the base (2-3 equiv.), this compound (1.0 equiv.), and the arylboronic acid (1.2-1.5 equiv.) to a dry reaction vessel.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas if not working in a glovebox.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Fluoro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-fluoro-2-iodoaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its amino, fluoro, and iodo functionalities. The high reactivity of the carbon-iodine bond allows for selective functionalization via common cross-coupling reactions, making it a valuable precursor for the synthesis of complex molecular architectures.

Introduction to this compound in Cross-Coupling

This compound serves as an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The electron-donating nature of the amino group and the electron-withdrawing effect of the fluorine atom can influence the reactivity of the C-I bond. The primary amino group may also interact with the palladium catalyst, necessitating careful selection of ligands and reaction conditions to achieve optimal results.

General Experimental Workflow

The following diagram outlines a typical workflow for performing palladium-catalyzed cross-coupling reactions with this compound. Specific parameters will vary depending on the reaction type.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various organoboron compounds. This reaction is instrumental in the synthesis of fluorinated biaryl amines, which are common motifs in pharmaceuticals.

Application Notes:

-

Catalyst Selection: A range of palladium catalysts can be employed, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices for iodoanilines. For more challenging couplings, advanced pre-catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) may offer improved yields.

-

Base and Solvent: A base is crucial for the transmetalation step. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The reaction is typically performed in a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

Data Summary: Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 16 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 80-90 |

| Pyridin-3-ylboronic acid | XPhos Pd G2 (3) | - | K₃PO₄ (2.5) | 1,4-Dioxane | 100 | 18 | 75-85 |

| 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DME/H₂O | 85 | 24 | 70-80 |

| Yields are representative estimates based on reactions with structurally similar iodoanilines and may vary. |

Detailed Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add degassed solvent (e.g., 4:1 Dioxane/Water, 5 mL) via syringe.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 12-16 hours, monitoring the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond, coupling this compound with a terminal alkyne. This method is highly effective for synthesizing substituted 2-alkynyl anilines, which are precursors to various heterocyclic compounds, such as indoles.[1]

Application Notes:

-

Catalyst System: The reaction typically employs a dual-catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) as a co-catalyst. Copper-free conditions have also been developed.[2]

-

Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is commonly used, often serving as both the base and part of the solvent system. Common solvents include THF, DMF, and acetonitrile.

-

Side Reactions: A potential side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.

Data Summary: Sonogashira Coupling

| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 6 | 85-95 |

| 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (excess) | DMF | 70 | 8 | 80-90 |

| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | K₂CO₃ (2) | Acetonitrile | 80 | 12 | 75-85 |

| 3-Ethynylpyridine | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N (3) | THF | 65 | 10 | 70-80 |

| Yields are representative estimates based on reactions with structurally similar iodoanilines and may vary. |

Detailed Protocol: Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol) and the copper(I) iodide co-catalyst (0.04 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Reagent Addition: Add this compound (1.0 mmol) followed by degassed solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol).

-

Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.

-

Reaction: Stir the mixture at the desired temperature (e.g., 60 °C) for 6-12 hours until the starting material is consumed (monitored by TLC).

-

Work-up: After cooling, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

-

Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction creates a C-C bond between this compound and an alkene, leading to the synthesis of substituted styrenes or other vinylated anilines. This reaction is a powerful tool for introducing alkenyl moieties.

Application Notes:

-

Catalyst and Ligands: Palladium(II) acetate (Pd(OAc)₂) is a common pre-catalyst, often used with phosphine ligands like tri(o-tolyl)phosphine (P(o-tol)₃) or triphenylphosphine (PPh₃). Ligandless conditions using catalysts like Pd/C can also be effective.

-

Base and Additives: An organic or inorganic base is required to neutralize the HX generated. Triethylamine (NEt₃) or sodium acetate (NaOAc) are typical choices. Phase-transfer catalysts like tetrabutylammonium chloride (TBAC) can be beneficial, especially in polar solvents.

-

Regioselectivity: With unsymmetrical alkenes, regioselectivity can be an issue. Arylation typically occurs at the less substituted carbon of the double bond.

Data Summary: Heck Reaction

| Coupling Partner | Catalyst (mol%) | Ligand/Additive | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NEt₃ (1.5) | DMF | 100 | 24 | 70-80 |

| n-Butyl acrylate | Pd(OAc)₂ (1) | TBAC (1 equiv) | NaOAc (2) | DMA | 120 | 18 | 75-85 |

| 4-Vinylpyridine | Pd/C (5) | - | K₂CO₃ (2) | Acetonitrile/H₂O | 100 | 20 | 65-75 |

| Acrylonitrile | Pd(OAc)₂ (3) | PPh₃ (6) | NEt₃ (2) | Toluene | 110 | 24 | 60-70 |

| Yields are representative estimates based on reactions with structurally similar aryl iodides and may vary. |

Detailed Protocol: Heck Reaction

-

Reaction Setup: In a sealable pressure tube, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (if used, e.g., P(o-tol)₃, 0.04 mmol), and the base (e.g., NEt₃, 1.5 mmol).

-

Reagent Addition: Add the degassed solvent (e.g., DMF, 5 mL) followed by the alkene (1.5 mmol).

-

Reaction: Seal the tube and heat the mixture to 100-120 °C for 18-24 hours.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash chromatography to obtain the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling this compound with a primary or secondary amine. This reaction is essential for synthesizing complex diaryl amines and other substituted aniline derivatives.

Application Notes:

-

Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) paired with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) are state-of-the-art. Using pre-formed palladacycle pre-catalysts (e.g., XPhos Pd G3) simplifies setup and improves reproducibility.

-

Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction outcome.

-

Reaction Conditions: The reaction is typically conducted under strictly anhydrous and anaerobic conditions in solvents like toluene, dioxane, or THF at elevated temperatures.

Data Summary: Buchwald-Hartwig Amination

| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 16 | 85-95 |

| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 20 | 70-80 |

| Benzylamine | BrettPhos Pd G3 (2) | - | LHMDS (1.5) | THF | 80 | 18 | 75-85 |

| Pyrrolidine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (1.5) | Toluene | 90 | 24 | 80-90 |

| Yields are representative estimates based on reactions with structurally similar aryl iodides and may vary. |

Detailed Protocol: Buchwald-Hartwig Amination

-

Glovebox Setup: Inside a nitrogen-filled glovebox, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a Schlenk tube.

-

Reagent Addition (in glovebox): Add this compound (1.0 mmol) and the amine coupling partner (1.2 mmol).

-

Solvent and Reaction: Remove the tube from the glovebox, add degassed anhydrous solvent (e.g., toluene, 5 mL), and heat to 100 °C with stirring for 16-24 hours.

-

Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

-

Purification: Wash the organic phase with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Fluoro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-iodoaniline is a versatile and highly valuable building block in the synthesis of pharmaceutical intermediates. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and an amino group on a benzene ring, allows for a diverse range of chemical transformations. The fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule, while the iodo group provides a reactive handle for various cross-coupling reactions. The amino group can be a key pharmacophoric element or a site for further functionalization.

This document provides detailed application notes and experimental protocols for the use of this compound and its closely related isomer, 2-fluoro-4-iodoaniline, in the synthesis of pharmaceutical intermediates. We will focus on three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. Furthermore, we will illustrate the practical application of these synthetic strategies by detailing the synthesis of a key intermediate for Trametinib, a MEK inhibitor used in cancer therapy, which utilizes 2-fluoro-4-iodoaniline.

Key Synthetic Transformations

The carbon-iodine bond in this compound is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. In the context of this compound, this reaction is used to introduce aryl or heteroaryl substituents, creating biaryl structures that are common in many pharmaceuticals.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of aryl alkynes, which are precursors to a variety of heterocyclic compounds and can also be found in the core structures of several active pharmaceutical ingredients (APIs).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction is of great importance in medicinal chemistry for the construction of arylamine and related structures, which are prevalent in a vast number of drug molecules.

Quantitative Data Summary

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |

| 2 | This compound | 3-Cyanophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 80-90 |

| 3 | 2-Fluoro-4-iodoaniline | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 16 | 88-98 |

Table 2: Representative Sonogashira Coupling Reactions

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 80-90 |

| 2 | This compound | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 8 | 85-95 |

| 3 | 2-Fluoro-4-iodoaniline | 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | DMF | 80 | 10 | 75-85 |

Table 3: Representative Buchwald-Hartwig Amination Reactions

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Benzylamine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 85-95 |

| 2 | This compound | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 80-90 |

| 3 | 2-Fluoro-4-iodoaniline | Aniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 24 | 75-85 |